molecular formula C15H23N3O2S B11080078 N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11080078
M. Wt: 309.4 g/mol
InChI Key: CMQLEYRHCXGDPX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinyl ring, the introduction of the propyl group, and the attachment of the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its interactions with biological targets can be studied to develop new treatments for various diseases.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and other products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide include:

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H23N3O2S/c1-2-6-12-9-13(19)18-15(17-12)21-10-14(20)16-11-7-4-3-5-8-11/h9,11H,2-8,10H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

CMQLEYRHCXGDPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2

Origin of Product

United States

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